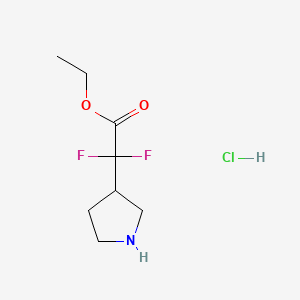

Ethyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride

Beschreibung

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride (molecular formula: C₈H₁₄ClF₂NO₂; molecular weight: 229.66) is a fluorinated pyrrolidine derivative widely used as a synthetic intermediate in pharmaceutical and agrochemical research . The compound features a pyrrolidine ring (a 5-membered nitrogen-containing heterocycle) substituted with two fluorine atoms at the α-position of the acetate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems. Its structural uniqueness lies in the combination of fluorine atoms and the pyrrolidine scaffold, which can influence electronic properties, lipophilicity, and metabolic stability .

Eigenschaften

Molekularformel |

C8H14ClF2NO2 |

|---|---|

Molekulargewicht |

229.65 g/mol |

IUPAC-Name |

ethyl 2,2-difluoro-2-pyrrolidin-3-ylacetate;hydrochloride |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6-3-4-11-5-6;/h6,11H,2-5H2,1H3;1H |

InChI-Schlüssel |

ZSXMLNTXAVITOL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C1CCNC1)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,2-Difluoroethanol Derivatives as Precursors

A foundational step in synthesizing fluorinated pyrrolidines involves preparing 2,2-difluoroethanol derivatives, which serve as key intermediates or building blocks.

Method Summary:

- Starting from chloro-2,2-difluoroethane, a one-step reaction with acetate salts (potassium or sodium acetate) in the presence of water and high-boiling solvents such as glycerine or ethylene glycol is conducted.

- The pH is adjusted to 5–6 with glacial acetic acid.

- The reaction is performed in an autoclave under nitrogen atmosphere with a two-stage temperature profile: 0.5 hours at 180–250 °C followed by 1–2 hours at 60–90 °C.

- After reaction completion, the product mixture undergoes distillation to separate the water-difluoroethanol azeotrope, followed by drying with toluene to yield 2,2-difluoroethanol with purity ≥98.5%.

Key Reaction Parameters and Outcomes:

| Parameter | Range/Value | Notes |

|---|---|---|

| Acetate salt | Potassium acetate or sodium acetate | Starting material |

| Solvent | Glycerine, ethylene glycol, propylene glycol, or diethylene glycol | High boiling solvents (>150 °C) |

| pH | 5–6 | Adjusted with glacial acetic acid |

| Temperature (stage 1) | 180–250 °C | 0.5 h reaction time |

| Temperature (stage 2) | 60–90 °C | 1–2 h reaction time |

| Yield | ≥92% | High conversion and purity |

This method is industrially scalable, cost-effective, and produces minimal by-products, making it suitable for large-scale synthesis of difluoroethanol intermediates.

Esterification and Formation of Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate

The ester moiety is introduced by coupling the difluorinated pyrrolidine intermediate with ethyl acetate or related reagents.

- The ethyl ester group can be installed via nucleophilic substitution or esterification reactions using ethyl chloroacetate derivatives.

- The reaction typically requires mild acidic or basic catalysis to facilitate ester formation without compromising the fluorinated centers.

- Purification involves extraction, washing with bicarbonate and brine solutions, drying over magnesium sulfate, and concentration under reduced pressure.

Conversion to Hydrochloride Salt

- The free base form of Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as ethanol.

- This step enhances the compound's stability, crystallinity, and solubility, which are critical for pharmaceutical applications.

- The salt formation is typically carried out at room temperature over several hours to days, followed by isolation of the hydrochloride salt by filtration and drying.

Integrated Synthetic Route Summary

Research Findings and Optimization Notes

- The use of high-boiling solvents and controlled pH adjustment in the difluoroethanol preparation step significantly improves yield and purity while minimizing by-products.

- Extended reaction times and careful temperature control are critical during fluorination steps with DAST to achieve full conversion without degradation.

- Late-stage functionalization of the pyrrolidine ring allows for diverse substitution patterns, providing flexibility in synthesizing analogues.

- Hydrochloride salt formation is straightforward but requires monitoring to avoid over-acidification or salt degradation.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used.

Hydrolysis: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid.

Reduction: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The pyrrolidine ring may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

To contextualize the properties and applications of Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride, we compare it with six structurally related compounds, focusing on molecular features, physicochemical properties, and research applications.

Comparison by Heterocycle and Substituents

Pyrrolidine vs. Piperidine Derivatives

- Pyrrolidine-based compounds (e.g., Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride) exhibit higher ring strain due to the 5-membered structure, which can enhance reactivity in ring-opening or functionalization reactions. The fluorine atoms in the target compound further polarize the molecule, increasing its electrophilicity .

- Piperidine analogs (e.g., Methyl 2-(piperidin-3-yl)acetate hydrochloride) have a 6-membered ring, reducing strain and altering basicity. Piperidine derivatives are often more stable in biological systems but may exhibit lower metabolic clearance compared to pyrrolidines .

Fluorinated vs. Non-Fluorinated Analogs

- The difluoro substitution in the target compound significantly increases its lipophilicity (logP ~1.2 estimated) compared to the non-fluorinated pyrrolidine analog (logP ~0.5). This property improves membrane permeability, making it advantageous in drug discovery for central nervous system (CNS) targets .

Pyridine vs. Pyrrolidine Scaffolds

- Pyridine-containing compounds (e.g., Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride) introduce aromaticity, enabling interactions with enzymes or receptors via π-π stacking. However, their higher polarity (due to the nitrogen atom) may limit blood-brain barrier penetration compared to pyrrolidine derivatives .

Biologische Aktivität

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a synthetic compound with notable biological activity attributed to its unique structural features, including a pyrrolidine ring and the incorporation of fluorine atoms. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃F₂NO₂·HCl

- Molecular Weight : 229.7 g/mol

- CAS Number : 2408957-54-8

The presence of fluorine enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and targets.

Biological Activity

Research indicates that ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride exhibits various biological activities, particularly in neuropharmacology and medicinal chemistry. The following sections detail specific areas of activity:

1. Interaction with Biological Targets

The compound's fluorinated structure may increase binding affinity to specific enzymes or receptors. This has implications for drug development, particularly in targeting neuropharmacological pathways.

3. Neuropharmacological Effects

Compounds with similar structures have been explored for their effects on central nervous system (CNS) activity. The pyrrolidine ring is known for its versatility in medicinal chemistry, suggesting that this compound may also exhibit CNS-related pharmacological properties.

The mechanism by which ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride exerts its biological effects likely involves:

- Enhanced Membrane Penetration : The lipophilicity due to fluorine atoms may facilitate better penetration through lipid membranes.

- Target Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique attributes of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride | Contains a piperidine ring with a hydroxyl group | Potentially different biological activity due to hydroxyl substitution |

| Ethyl 3-(pyrrolidin-1-yl)propanoate hydrochloride | Propanoate side chain | May exhibit different pharmacokinetic properties |

| Ethyl 4-(dimethylamino)piperidine acetate | Dimethylamino group on a piperidine ring | Enhanced solubility and potential CNS activity |

These comparisons highlight how variations in functional groups can influence biological activities and therapeutic applications.

Case Studies

While specific case studies focusing solely on ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride are scarce, related research provides valuable insights:

Q & A

Q. How can in silico toxicity screening reduce late-stage attrition in preclinical studies?

- Methodological Answer : ADMET predictions using software like Schrödinger’s QikProp identify potential hepatotoxicity risks (e.g., CYP3A4 inhibition). Structural modifications, such as replacing the ester with an amide, reduce metabolic liability while retaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.